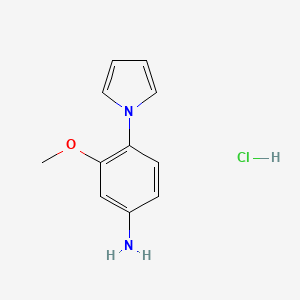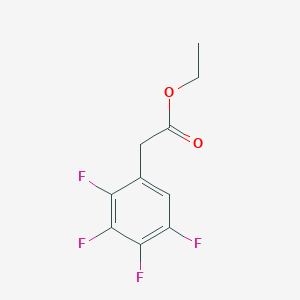![molecular formula C19H19ClN4O2S2 B2428268 N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide CAS No. 338422-29-0](/img/structure/B2428268.png)
N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide is a chemical compound with diverse applications in scientific research and industry. It boasts a unique structure, featuring a triazole ring linked to a benzylsulfanyl and allyl group, which contributes to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide typically involves a multi-step process:
Formation of the Triazole Ring: A reaction between a suitable hydrazine derivative and a carbon disulfide in an alkaline medium to form a triazole ring.
Substitution Reactions: Introduction of the allyl and benzylsulfanyl groups through nucleophilic substitution reactions.
Sulfonamide Formation: Finally, the reaction of the intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions to form the sulfonamide.
Industrial Production Methods
Industrially, the compound can be synthesized through automated processes in large reactors, ensuring high yield and purity. Techniques such as continuous flow chemistry might be employed to optimize the reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various types of chemical reactions:
Oxidation: Reaction with oxidizing agents can lead to the formation of sulfoxides and sulfones.
Reduction: Reducing agents might convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly on the benzene ring and the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under mild to moderate conditions, often facilitated by catalysts or base/acid promoters.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and thiols.
Substitution Products: Varied depending on the reagents used, leading to different functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide is studied for its reactivity and potential as a building block for more complex molecules.
Biology and Medicine
In biology and medicine, this compound is explored for its antimicrobial, antifungal, and potential anticancer properties. It’s often part of drug discovery and development projects aiming to synthesize new therapeutic agents.
Industry
In industrial applications, it is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique structure makes it a valuable component in creating new materials with specific desired properties.
Wirkmechanismus
The compound’s mechanism of action often involves:
Interaction with Enzymes: Inhibition of specific enzymes crucial for the survival of microorganisms or cancer cells.
Disruption of Cellular Processes: Binding to cellular targets, disrupting essential biological processes such as DNA replication or protein synthesis.
Molecular Targets and Pathways
The compound targets molecular pathways that involve:
Enzymatic Activity: Inhibition of key enzymes like proteases or kinases.
Signal Transduction: Altering signal transduction pathways crucial for cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide stands out due to its unique combination of functional groups
List of Similar Compounds
N-{[4-allyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide
N-{[5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide
N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-benzenesulfonamide
This overview highlights the compound’s synthesis, chemical behavior, applications, and uniqueness. It underscores its significance in various fields of scientific research and industry, emphasizing its potential and importance.
Eigenschaften
IUPAC Name |
N-[(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S2/c1-2-12-24-18(13-21-28(25,26)17-10-8-16(20)9-11-17)22-23-19(24)27-14-15-6-4-3-5-7-15/h2-11,21H,1,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGXELBYXHIVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=CC=C2)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
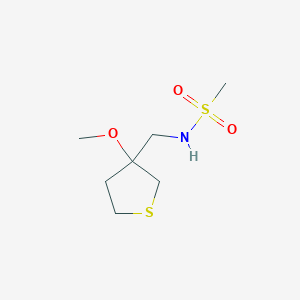
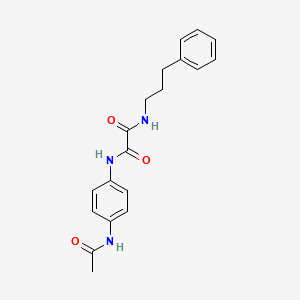
![2-chloro-N-{2-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide](/img/structure/B2428189.png)
![N-(2-ethyl-6-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2428190.png)
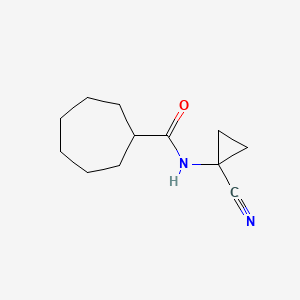
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B2428195.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-cyclopropylacetamide](/img/structure/B2428197.png)
![N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2428198.png)
![N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide](/img/structure/B2428199.png)
![[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methyl methanesulfonate](/img/structure/B2428200.png)
![N-(4-fluorophenyl)-3-(thiophene-2-amido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2428201.png)
![Methyl 2-[(2-chloroacetyl)amino]-3,4-dihydro-1H-naphthalene-2-carboxylate](/img/structure/B2428204.png)
